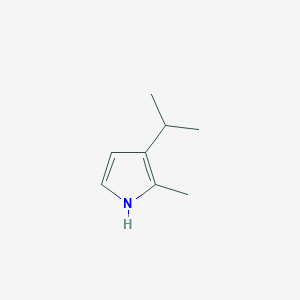![molecular formula C7H12ClN3O5 B14417217 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid CAS No. 80687-08-7](/img/structure/B14417217.png)
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamoyl group attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid typically involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated and purified. The activation of the nitrosocarbamoyl amino acid can be carried out using ethyl chloroformate with the addition of a tertiary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular components. The chloroethyl group can alkylate DNA and proteins, leading to modifications that affect cellular functions . The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in cytotoxic effects, making the compound a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]alanine: This compound shares a similar structure but has an alanine backbone instead of a hydroxybutanoic acid backbone.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment, this compound has a similar nitroso and chloroethyl functional group arrangement.
Uniqueness
2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propiedades
Número CAS |
80687-08-7 |
|---|---|
Fórmula molecular |
C7H12ClN3O5 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12ClN3O5/c1-4(12)5(6(13)14)9-7(15)11(10-16)3-2-8/h4-5,12H,2-3H2,1H3,(H,9,15)(H,13,14) |
Clave InChI |
UFEWHGLVHGVTFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)N(CCCl)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


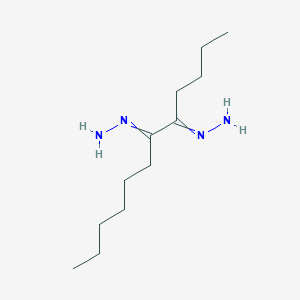
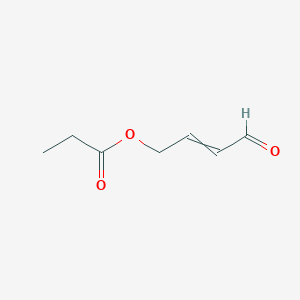
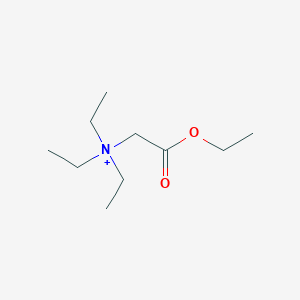
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
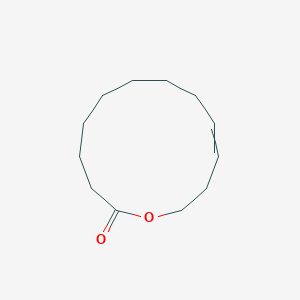

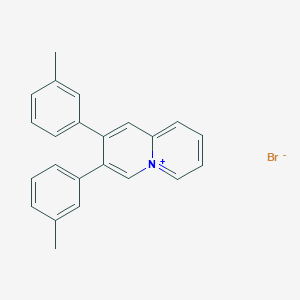
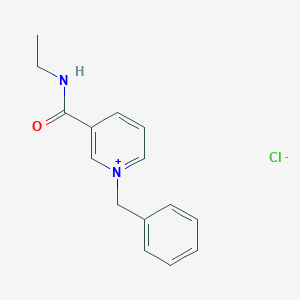
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
